2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide
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Overview
Description
2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide is a complex organic compound with a unique structure that includes both cyano and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the cyano groups may produce primary amines.
Scientific Research Applications
2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxy groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(3-ethoxy-4-hydroxy-5-((phenylthio)methyl)phenyl)-2-propenamide: A benzenoid aromatic compound with similar functional groups.
2-cyano-3-[3-ethoxy-4-hydroxy-5-[(phenylthio)methyl]phenyl]-2-propenamide: Another hydroxycinnamic acid derivative with comparable structure and properties.
Uniqueness
2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide is unique due to its combination of cyano and hydroxy groups attached to an aromatic ring and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9N5O2 |
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Molecular Weight |
303.27 g/mol |
IUPAC Name |
4-hydroxy-5-(3-oxo-5-pyridin-3-yl-1,2-dihydropyrazol-4-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H9N5O2/c17-6-10-4-12(13(22)5-11(10)7-18)14-15(20-21-16(14)23)9-2-1-3-19-8-9/h1-5,8,22H,(H2,20,21,23) |
InChI Key |
CKMMYTDLTODVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NN2)C3=C(C=C(C(=C3)C#N)C#N)O |
Origin of Product |
United States |
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